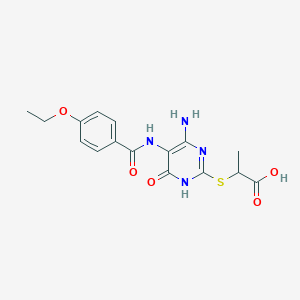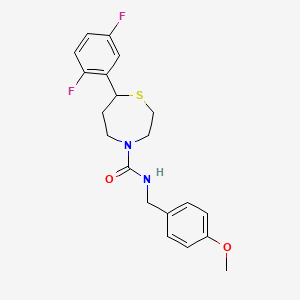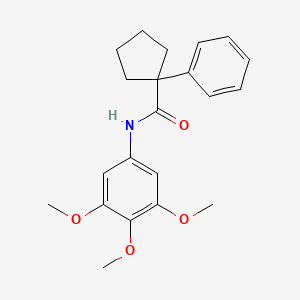
1-phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide” is a chemical compound . It’s often used for pharmaceutical testing . The compound is available from various global suppliers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Wissenschaftliche Forschungsanwendungen
Transition-metal Phosphors with Cyclometalating Ligands
Research in the area of cyclometalating ligands and their transition-metal phosphors presents a foundational approach to understanding the applications of complex compounds in organic light-emitting diodes (OLEDs). The study by Chi and Chou (2010) explores systematic methodologies for preparing highly emissive phosphorescent complexes, which could be relevant to the photophysical properties and applications of "1-phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide" in optoelectronic devices, considering the potential for similar ligand-centered pi-pi* electronic transitions and tunable emission wavelengths across the visible spectrum (Chi & Chou, 2010).
Radical Cyclizations in Organic Synthesis
The control of regiochemistry in radical cyclizations, as discussed by Ishibashi and Tamura (2004), offers insights into synthesizing carbo- and heterocyclic compounds. This review summarizes recent studies on influencing the course of radical cyclizations, potentially informing synthetic approaches to compounds like "this compound" that may involve similar cyclization processes in their synthesis (Ishibashi & Tamura, 2004).
Antineoplastic Agents Development
The discovery and investigation of novel series of compounds for potential use as antineoplastic agents, as outlined by Hossain et al. (2020), may provide a framework for evaluating the therapeutic applications of "this compound" in cancer treatment. This study highlights the importance of apoptosis induction, generation of reactive oxygen species, and modulation of drug resistance, which could be relevant pathways for future research on the specified compound (Hossain et al., 2020).
Cinnamic Acid Derivatives in Anticancer Research
The exploration of cinnamic acid derivatives and their anticancer potentials by De et al. (2011) could offer a parallel to understanding the applications of structurally complex compounds in medicinal chemistry. The study discusses various synthetic approaches and biological evaluations of cinnamic acid derivatives, which may inform research on the anticancer efficacy of "this compound" (De, Baltas, & Bedos-Belval, 2011).
Eigenschaften
IUPAC Name |
1-phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-24-17-13-16(14-18(25-2)19(17)26-3)22-20(23)21(11-7-8-12-21)15-9-5-4-6-10-15/h4-6,9-10,13-14H,7-8,11-12H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAHIZMMRHVRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

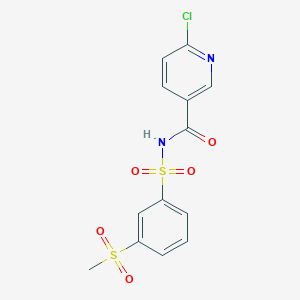
![2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid hydrochloride](/img/structure/B2717455.png)

![Methyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2717459.png)
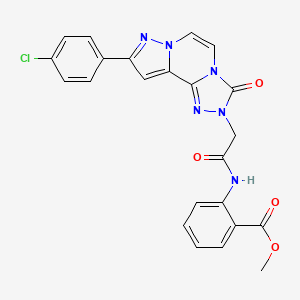
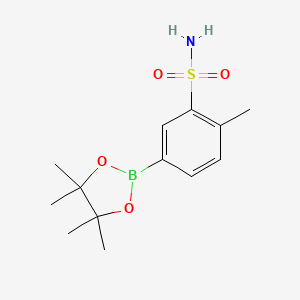
![2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide](/img/structure/B2717464.png)
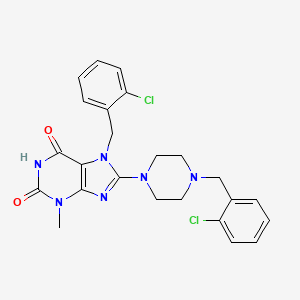
![N-(3-methylisoxazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2717468.png)
![N-(2-ethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2717469.png)
![2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline](/img/structure/B2717472.png)
